molecular formula C8H15NO3 B179434 (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate CAS No. 180682-82-0

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate

Cat. No. B179434
CAS RN: 180682-82-0
M. Wt: 173.21 g/mol
InChI Key: CWEKJZWVXZKQGP-KPJROHGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile molecule that can be used in the synthesis of various complex molecules and has shown promising results in scientific research.

Mechanism of Action

The exact mechanism of action of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is not well understood. However, studies have shown that the compound can interact with various biological molecules, including enzymes and receptors, leading to a range of physiological effects.
Biochemical and physiological effects:
Studies have shown that (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate can have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. The compound has also been shown to have antitumor activity and can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate in lab experiments include its ease of synthesis, high yield, and versatility. However, the compound can be sensitive to air and moisture, making it challenging to handle in some experiments.

Future Directions

There are several future directions for the use of (S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate in scientific research. These include its use in the development of new materials, drug delivery systems, and as a building block for the synthesis of complex molecules. The compound's potential use in the treatment of various diseases, including cancer, also warrants further investigation.
Conclusion:
(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate is a promising compound that has shown potential applications in various scientific fields. Its ease of synthesis, versatility, and potential physiological effects make it a valuable tool for researchers. Further studies are needed to fully understand the compound's mechanism of action and potential applications.

Scientific Research Applications

(S,E)-Ethyl 3-(1-hydroxypropan-2-ylamino)acrylate has been extensively studied for its potential applications in various scientific fields. It has been used in the synthesis of various complex molecules, including natural products and pharmaceuticals. The compound has also been studied for its potential use in drug delivery systems and as a building block for the development of new materials.

properties

IUPAC Name

ethyl (E)-3-[[(2S)-1-hydroxypropan-2-yl]amino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-12-8(11)4-5-9-7(2)6-10/h4-5,7,9-10H,3,6H2,1-2H3/b5-4+/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEKJZWVXZKQGP-KPJROHGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CNC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/N[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.76 g (50 mmol) of 2-amino-1-propanol (III: R=methyl) was added to 100 ml of dimethylformamide and cooled. To this, 4.91 g (50 mmol) of ethyl propiolate (II, R1 =ethyl) was slowly added dropwise. The reactant mixture was stirred at not more than 5° C. for 6 hours and further stirred at room temperature for 2 hour.
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.91 g
Type
reactant
Reaction Step Two

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